![molecular formula C18H21NO2 B7517999 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as NDMA, is a compound that has been the subject of numerous scientific studies due to its potential as a therapeutic agent. NDMA is a spirocyclic compound that contains a nitrogen atom and two oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action has been studied in depth.
Mécanisme D'action
The exact mechanism of action of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is also thought to have an effect on the immune system by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is that it has been shown to have a relatively low toxicity compared to other compounds. However, 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is also a relatively complex compound that requires careful attention to detail when synthesizing and handling. In addition, the exact mechanism of action of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane research. One area of interest is the development of new synthetic methods for 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane that are more efficient and cost-effective. Another area of interest is the investigation of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane and its potential as a therapeutic agent for a variety of conditions.
Méthodes De Synthèse
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been synthesized using various methods, including the reaction of naphthalene with 1,2-diaminoethane and the reaction of naphthalene with 1,2-dichloroethane followed by reaction with sodium azide. The synthesis of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been the subject of numerous scientific studies due to its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
8-(naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-7-17-15(4-1)5-3-6-16(17)14-19-10-8-18(9-11-19)20-12-13-21-18/h1-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSRUSSGZBDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

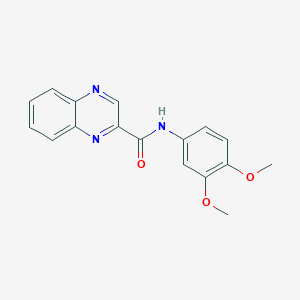
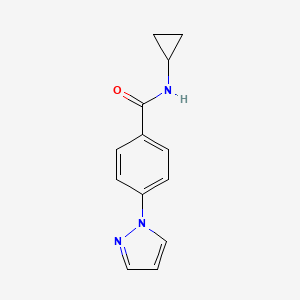
![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)
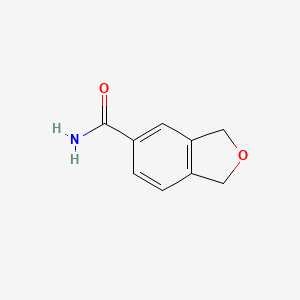
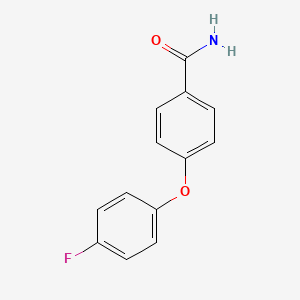
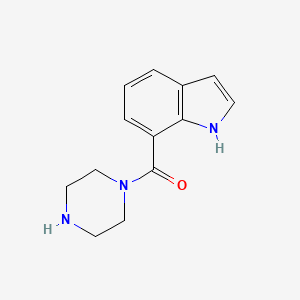
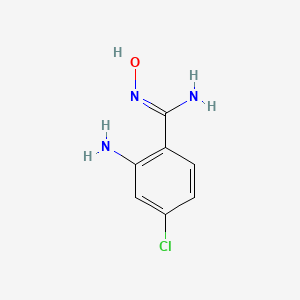
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
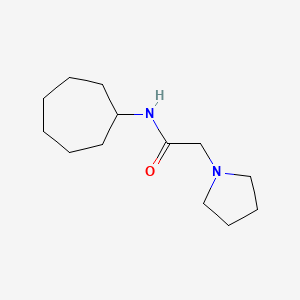
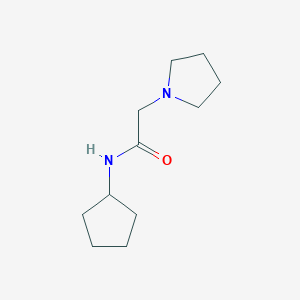
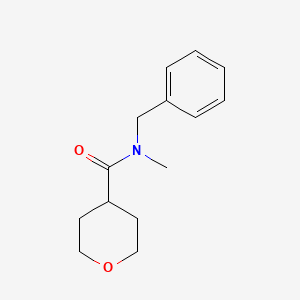
![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)